1-{[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-2-one
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Description
Pyrrolidin-2-one, also known as 2-pyrrolidone, is an organic compound consisting of a 5-membered lactam . It’s a colorless liquid that is miscible with water and most common organic solvents . A variety of pharmaceutical drugs are 2-pyrrolidone derivatives . The 1,2,4-oxadiazole ring is a component of many bioactive compounds and drugs .
Molecular Structure Analysis
The molecular structure of 2-pyrrolidone consists of a 5-membered lactam, making it the simplest γ-lactam . The 1,2,4-oxadiazole ring is a heterocyclic compound containing three nitrogen atoms .Physical and Chemical Properties Analysis
2-Pyrrolidone has a molar mass of 85.106 g·mol −1, a density of 1.116 g/cm 3, a melting point of 25 °C, and a boiling point of 245 °C .Future Directions
The pyrrolidine ring is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring . This suggests that “1-{[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-2-one” and similar compounds could have potential applications in drug discovery and development.
Properties
IUPAC Name |
1-[[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]methyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2/c14-10-5-3-9(4-6-10)13-15-11(16-19-13)8-17-7-1-2-12(17)18/h3-6H,1-2,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPWJHWHYXBSBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=NOC(=N2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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